N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It’s a core structure found in many synthetic and natural products . The compound you’re interested in seems to be a complex derivative of benzothiazole, with additional pyridine and imidazo groups attached.
Molecular Structure Analysis
The molecular structure of benzothiazole consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The additional groups in your compound would add complexity to this structure. The InChI code for a similar compound, N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, is1S/C13H11N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
. Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific groups attached to the benzothiazole core . Without specific information on your compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, is a solid with a molecular weight of 241.32 .Scientific Research Applications
Antituberculosis Activity
A study highlighted the synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamides, including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, for their anti-tuberculosis activity. These compounds showed remarkable potency against various tuberculosis strains, including multi- and extensive drug-resistant strains. The study emphasized the selectivity of these compounds for tuberculosis-causing microorganisms over non-tubercular strains, suggesting a potential role in developing new anti-TB agents (Moraski et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Another research identified substituted benzamides, including compounds with a structure similar to N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrated significant inhibition of VEGFR-2 kinase activity and showed efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Antimicrobial and Antioxidant Activities
A series of N-substituted carboxamide compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds with structures related to N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide displayed promising antimicrobial activity against various microorganisms and notable antioxidant properties (Sindhe et al., 2016).
New Antitubercular Agents
Research on imidazo[1,2-a]pyridine carboxamides (IPAs) identified several compounds with excellent in vitro activity against multidrug-resistant Mycobacterium tuberculosis strains. These findings highlight the potential of these compounds, including derivatives of N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, as new antitubercular agents (Wu et al., 2016).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-7-8-16-19-14(10-22(16)9-12)18(23)21(2)11-17-20-13-5-3-4-6-15(13)24-17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSLYZISGFUIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N(C)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.